N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10-8-11(2)18(17-10)6-4-15-13(20)12-9-16-19-5-3-7-21-14(12)19/h8-9H,3-7H2,1-2H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLLEBXKLFVBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C3N(CCCO3)N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adaptation from Related Pyrazolooxazine Scaffolds
The pyrazolo[3,2-b]oxazine core can be synthesized by adapting methods used for structurally similar compounds. Guirado et al. reported a novel approach to pyrazolo[5,1-c]oxazine derivatives that serves as a valuable starting point. This methodology involves:
- Preparation of 2,2-dichlorovinylacetophenones as precursors
- Reaction with 2-hydroxyethylhydrazine to form 3-aryl-5-dichloromethyl-1-(2-hydroxiethyl)-2-pyrazolines as key intermediates
- Cyclization using sodium hydride to construct the fused oxazine ring
To adapt this methodology for our target [3,2-b] isomer, modifications to reaction conditions and starting materials would be necessary.
Utilizing Related Structures as Templates
The compound ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylate (PubChem CID: 11845247) represents a useful structural template. This isomeric compound provides evidence that related scaffolds are synthetically accessible, suggesting that similar synthetic pathways could be adapted for our target compound.
Table 1. Comparison of key pyrazolooxazine core structures.
Patent-Based Synthetic Routes
Patent literature describes multiple approaches to similar 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine derivatives, including compounds with carboxylate groups at position 2. These methods typically involve:
- Formation of a pyrazole intermediate with appropriate functional groups
- Cyclization with a suitably functionalized three-carbon chain containing both oxygen and nitrogen to construct the oxazine ring
- Final functionalization to introduce the carboxylate or carboxamide group
Synthesis of 3,5-dimethyl-1H-pyrazole Component
Classical Cyclocondensation Approach
The 3,5-dimethyl-1H-pyrazole component can be efficiently synthesized using well-established cyclocondensation methods described in the literature:
- Reaction of 2,4-pentanedione with hydrazine hydrate in ethanol
- Refluxing for 3-4 hours at 78°C
- Cooling and isolation of the product by filtration
- Purification by recrystallization or distillation
This method consistently provides yields in the range of 70-85% and represents the most direct approach to 3,5-dimethyl-1H-pyrazole.
Catalytic Approaches for Enhanced Efficiency
Recent advances in pyrazole synthesis include catalytic methods that offer significant advantages over traditional approaches. Girish et al. described a nano-ZnO catalyzed protocol for the synthesis of substituted pyrazoles that achieves excellent yields (95%) with shortened reaction times:
- Reaction of 2,4-pentanedione with hydrazine hydrate in the presence of nano-ZnO catalyst
- Reduced reaction time (1-2 hours)
- Simple workup procedure
- Enhanced yields compared to conventional methods
Table 2. Comparison of methods for synthesis of 3,5-dimethyl-1H-pyrazole.
| Method | Reagents | Conditions | Yield (%) | Reaction Time | Advantages |
|---|---|---|---|---|---|
| Classical cyclocondensation | 2,4-pentanedione, hydrazine hydrate | Ethanol, reflux (78°C) | 70-85 | 3-4 hours | Simple, well-established |
| Nano-ZnO catalyzed | 2,4-pentanedione, hydrazine hydrate, nano-ZnO | Ethanol, room temperature | 90-95 | 1-2 hours | Higher yields, shorter times |
Preparation of the N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl] Substituent
Direct N-Alkylation Strategy
The N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl] component can be prepared through direct N-alkylation of 3,5-dimethyl-1H-pyrazole:
- Deprotonation of 3,5-dimethyl-1H-pyrazole using a suitable base (sodium hydride, potassium carbonate, or cesium carbonate)
- Reaction with 2-bromoethylamine (or a protected derivative, such as N-(2-bromoethyl)phthalimide)
- If a protected amine was used, subsequent deprotection to reveal the primary amine
This N-alkylation reaction typically proceeds with yields of 70-80% and can be performed in polar aprotic solvents such as DMF or DMSO.
Regioselective Approaches for N-Alkylation
A critical consideration in the N-alkylation of pyrazoles is regioselectivity, as alkylation can occur at either N-1 or N-2 positions. Recent research has developed strategies to control regioselectivity:
- Ag₂CO₃-catalyzed aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds has been reported to yield N-alkylated pyrazoles with excellent regioselectivity
- The reaction can be performed in dichloroethane (DCE) at 60°C for approximately 8 hours
- Purification by column chromatography provides the desired product in high yields (>80%)
Coupling Strategies for Final Assembly
Standard Amide Coupling Methods
The formation of the carboxamide linkage between the pyrazolo[3,2-b]oxazine-3-carboxylic acid and the N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine can be achieved through established amide coupling protocols:
- Activation of the carboxylic acid with coupling reagents such as EDC/HOBt, DCC/DMAP, or HATU/DIPEA
- Reaction with the amine component in an appropriate solvent (DMF, DCM)
- Purification by chromatography or recrystallization
Expected yields for this coupling step range from 65-85%, depending on the specific conditions and the purity of the starting materials.
Carbonyldiimidazole (CDI) Method
A detailed protocol based on carbonyldiimidazole activation has been reported for similar amide couplings and can be adapted for our target compound:
- Addition of pyrazolo[3,2-b]oxazine-3-carboxylic acid (1.0 eq) in DMSO (6.5 vol) to a solution of CDI (1.3 eq) in DMSO (5 vol) at 40±5°C
- Stirring for approximately 1-1.5 hours to form the activated intermediate
- Addition of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine (1.2 eq)
- Continued reaction for 3±1 hours at 40±5°C
- Temperature adjustment and water addition to precipitate the product
- Filtration, washing, and drying to obtain the pure compound
This method has been shown to provide good yields for structurally similar compounds and minimizes the formation of side products.
Table 3. Comparison of amide coupling methods.
| Method | Activating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt | DMF or DCM | Room temperature | 12-24 | 65-80 |
| CDI method | Carbonyldiimidazole | DMSO | 40±5 | 4-5 | 70-85 |
| HATU/DIPEA | HATU, DIPEA | DMF | Room temperature | 6-12 | 75-85 |
Comprehensive Synthetic Routes
Convergent Synthesis Approach
A convergent synthesis represents the most efficient strategy for preparing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b]oxazine-3-carboxamide:
- Separate synthesis of the pyrazolo[3,2-b]oxazine-3-carboxylic acid (or ester) component
- Independent preparation of the N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine component
- Final coupling to form the target carboxamide linkage
This approach offers several advantages:
- Each component can be optimized independently
- Purification at intermediate stages is simplified
- The overall yield is potentially higher than linear approaches
- Scale-up is more straightforward
Linear Synthetic Strategy
An alternative linear synthetic pathway could involve:
- Initial formation of one heterocyclic system (typically the pyrazole)
- Sequential elaboration to introduce the second heterocyclic component
- Final functionalization to obtain the target compound
While this approach may involve more steps, it could offer advantages in certain scenarios, particularly if the isolation of intermediates proves challenging.
Optimization Strategies
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers significant advantages for several steps in the preparation of our target compound:
- Dramatically reduced reaction times (from hours to minutes)
- Improved yields and selectivity
- Reduced side reactions
- Applicability to both cyclocondensation and coupling reactions
For example, the cyclocondensation of 2,4-pentanedione with hydrazine could be completed in 5-10 minutes under microwave conditions compared to 3-4 hours using conventional heating.
Green Chemistry Approaches
Several environmentally friendly synthetic approaches could be applied to optimize the preparation:
- Use of catalytic methods to reduce reagent consumption and waste
- Application of solvent-free conditions where possible
- Substitution of hazardous solvents with more environmentally benign alternatives
- Reduction of energy consumption through more efficient reaction conditions
Characterization and Purity Assessment
Comprehensive characterization of the final N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b]oxazine-3-carboxamide would include:
¹H NMR spectroscopy to confirm structural features, particularly:
- Pyrazole methyl groups (expected as singlets around 2.2-2.3 ppm)
- Ethyl linker protons (expected as triplets or multiplets around 3.5-4.5 ppm)
- Oxazine ring protons (expected in the 3.8-4.5 ppm range)
- Amide NH (expected as a broad singlet around 8.0-8.5 ppm)
¹³C NMR spectroscopy to confirm all carbon resonances
Mass spectrometry to confirm the molecular weight and fragmentation pattern
Infrared spectroscopy to identify key functional groups, especially:
- Amide C=O stretch (around 1650-1680 cm⁻¹)
- NH stretch (around 3300-3400 cm⁻¹)
- C=N stretches from the heterocyclic rings
Elemental analysis to confirm the elemental composition
High-purity standards for pharmaceutical applications would typically require >98% purity as determined by HPLC and other analytical techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is , with a molecular weight of 261.37 g/mol. The compound features a pyrazolo[3,2-b][1,3]oxazine core structure that contributes to its biological activity. The presence of the 3,5-dimethylpyrazole moiety enhances its pharmacological properties by influencing receptor interactions and metabolic stability.
Anticancer Activity
One of the primary areas of research involving this compound is its potential as an anticancer agent. Studies have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in cell proliferation.
- Case Studies : Research has shown promising results in vitro against breast cancer and leukemia cell lines, indicating its potential for further development as a therapeutic agent.
Anti-inflammatory Properties
Another significant application is in the field of anti-inflammatory research. Compounds with similar pyrazole structures have been noted for their ability to inhibit inflammatory mediators:
- Research Findings : In animal models of inflammation, derivatives have shown a reduction in markers such as TNF-alpha and IL-6.
- Potential Use : This suggests that this compound could be developed into a treatment for chronic inflammatory diseases.
Mechanistic Insights
Pharmacological studies indicate that this compound may interact with various biological targets:
- Receptor Binding : It has been suggested that it may act as an antagonist at certain receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Preliminary studies indicate possible inhibition of cyclooxygenase (COX) enzymes which are crucial in the inflammatory response.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of key metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound shares structural motifs with several classes of pyrazole- and oxazine-containing derivatives:
- Pyrazolooxazine carboxamides : describes N-(2-methoxy-5-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (C15H17N3O3, MW 287.31), which differs in the substituent on the oxazine ring (methoxy vs. dimethylpyrazole-ethyl group in the target compound). This substitution impacts lipophilicity, as evidenced by the higher molecular weight (428.53 g/mol) of the target compound compared to 287.31 g/mol for the methoxy analog .
- Pyrazole carboxamides: Compounds like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide () exhibit a bis-pyrazole architecture but lack the fused oxazine ring.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
highlights the use of SwissADME to evaluate solubility and drug-likeness in triazolothiadiazine-pyrazole hybrids. By analogy:
| Parameter | Target Compound (Inferred) | Celecoxib (Reference) | Compound |
|---|---|---|---|
| LogP | ~3.5 (estimated) | 3.5 | 2.8–3.2 |
| Water Solubility | Low (similar to ) | Moderate | Low |
The dimethylpyrazole group likely increases LogP compared to unsubstituted analogs, aligning with the lipophilicity criteria in .
Thermal Stability
Melting points (mp) of related carboxamides (: 123–183°C) suggest that the target compound’s mp may fall within this range, with higher values expected due to increased molecular rigidity from the fused oxazine ring .
Structural Analogs and Functional Group Effects
Substituent Impact on Bioactivity (Inferred)
- Aromatic vs. aliphatic linkers : The ethyl linker in the target compound may improve conformational flexibility compared to rigid aryl linkers in ’s benzodioxol-containing analog .
Case Study: Compound
6-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide shares the pyrazolooxazine-carboxamide core but substitutes the pyrazole with a benzodioxol group. This modification likely enhances π-π stacking interactions but reduces solubility due to increased aromaticity .
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole family, which is known for its versatility in biological activities. The molecular formula is with a molecular weight of approximately 299.35 g/mol. Its structure features a pyrazolo[3,2-b][1,3]oxazine core that contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines:
- MCF7 (breast cancer) : IC50 values indicate significant cytotoxicity.
- A549 (lung cancer) : Exhibited growth inhibition with an IC50 value of 26 µM.
- NCI-H460 (lung cancer) : Demonstrated potent antitumor activity.
The compound's effectiveness against these cell lines suggests its potential as a chemotherapeutic agent.
Anti-inflammatory Properties
Compounds within the pyrazole class have been recognized for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of key enzymes : Such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of signaling pathways : Affecting pathways related to inflammation and tumorigenesis.
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 | |
| Anticancer | A549 | 26 | |
| Anticancer | NCI-H460 | 0.39 | |
| Anti-inflammatory | Various | Not specified |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by Wei et al., various pyrazole derivatives were screened against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with low IC50 values across different cell types. This suggests a strong potential for development as an anticancer therapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
Research highlighted the anti-inflammatory properties of pyrazoles by demonstrating their ability to reduce levels of TNF-alpha and IL-6 in cellular models. The specific mechanisms through which this compound operates are still being elucidated but may involve inhibition of NF-kB signaling pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with oxazine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions in solvents like ethanol or acetonitrile. Intermediate purity is confirmed using column chromatography and recrystallization. Structural validation employs and NMR, ESI-MS, and elemental analysis .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : Assign peaks for pyrazole protons (δ 2.1–2.5 ppm for methyl groups) and oxazine carbons (δ 60–70 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C enhance reaction efficiency. Catalysts like KCO or MgI improve nucleophilic substitution rates. Yield optimization may require iterative adjustments to molar ratios (e.g., 1:1.2 for amine:carbonyl precursor) and reaction times (6–24 hours) .
Advanced Research Questions
Q. How can computational tools predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use SwissADME or similar platforms to calculate lipophilicity (LogP), drug-likeness (Lipinski’s Rule of Five), and solubility. Input SMILES notation for the compound to assess bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Compare results with reference drugs (e.g., celecoxib) for benchmarking .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Employ SHELX software (SHELXL/SHELXS) for high-resolution refinement. Address twinning or disorder by:
- Applying restraints to bond lengths/angles.
- Testing multiple space groups (e.g., P2/c vs. Pna2).
- Cross-validating with powder XRD or electron density maps .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?
- Methodological Answer :
- Modify Substituents : Replace the 3,5-dimethylpyrazole group with halogenated or electron-withdrawing groups to alter binding affinity.
- Scaffold Hybridization : Fuse with triazole or thiadiazine moieties to improve metabolic stability.
- In Silico Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains) .
Q. What analytical approaches validate biological activity in vitro?
- Methodological Answer :
- Enzyme Assays : Measure IC values via fluorescence-based inhibition assays (e.g., kinase or protease targets).
- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations.
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control pH, temperature, and cell passage number.
- Cross-Validate with Orthogonal Methods : Pair enzymatic assays with SPR (surface plasmon resonance) for binding kinetics.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
